2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(prop-2-en-1-yl)acetamide
Description
2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound featuring a benzofuran core substituted with chlorine and methyl groups at the 5- and 6-positions, respectively. The acetamide group at the 3-position is further substituted with a propenyl (allyl) chain. This structure combines aromatic, halogenated, and unsaturated moieties, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-3-4-16-14(17)6-10-8-18-13-5-9(2)12(15)7-11(10)13/h3,5,7-8H,1,4,6H2,2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAWUZQXFQVDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the 5-chloro and 6-methyl substituents on the benzofuran ring.
Attachment of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Hydrolysis: The acetamide moiety can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzofuran-Acetamide Derivatives
Key Insights from Comparative Analysis
Allyl (propenyl) vs. Piperidine Substituents: The allyl group in the target compound may confer higher reactivity (e.g., via Michael addition) compared to the piperidine group in , which improves water solubility but reduces electrophilicity.
The naphthofuran in extends the aromatic system, likely enhancing hydrophobic interactions in protein binding pockets.
Heterocyclic Variations :
- The thiadiazole moiety in introduces sulfur atoms, which can participate in hydrogen bonding and π-stacking interactions distinct from the allyl group in the target compound.
Fluorine substitution (as in ) serves as a bioisostere for hydrogen, improving membrane permeability and altering electronic distribution.
Research Findings and Implications
- Pharmacological Potential: Compounds with benzofuran cores and halogen substituents (e.g., ) are frequently explored for antimicrobial, anti-inflammatory, and kinase-inhibitory activities. The target compound’s allyl group may offer unique reactivity for covalent binding to biological targets.
- Synthetic Challenges : Multi-step synthesis routes are common for such derivatives (e.g., ), often requiring regioselective halogenation and coupling reactions to install the acetamide group.
- Structure-Activity Relationships (SAR): Minor structural changes, such as replacing chlorine with fluorine or altering the acetamide substituent , significantly impact bioactivity and pharmacokinetics.
Biological Activity
The compound 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(prop-2-en-1-yl)acetamide is a member of the benzofuran derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.79 g/mol. The structure features a benzofuran ring substituted with a chlorine atom and a methyl group, along with an acetamide group linked to an allyl moiety.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These results suggest that the compound possesses moderate to good antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 µM |
| Fusarium oxysporum | 56.74 µM |
The antifungal activity indicates potential applications in treating fungal infections.
Anticancer Properties
Recent studies have explored the anticancer potential of benzofuran derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation.
Table 3: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 11.73 |
| MDA-MB-231 (Breast Cancer) | 9.46 |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : It may bind to cellular receptors, modulating signal transduction pathways that lead to cell death or inhibition of growth.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, enhancing its anticancer efficacy.
Case Studies
A notable study conducted on mice demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models, indicating its potential as an effective anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
